molecular formula C8H18N4O3 B1666428 1-Amino-11-azido-3,6,9-trioxaundecane CAS No. 134179-38-7

1-Amino-11-azido-3,6,9-trioxaundecane

Cat. No. B1666428
CAS RN: 134179-38-7
M. Wt: 218.25 g/mol
InChI Key: FPVCVHVTMPCZTH-UHFFFAOYSA-N
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Description

1-Amino-11-azido-3,6,9-trioxaundecane is an azide with polyethylene glycol-like characteristics . It can be used to prepare azide-functionalized polymers via click reaction .


Synthesis Analysis

The synthesis of this compound involves a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives . This reaction yields a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of this compound is C8H18N4O3 . Its molecular weight is 218.25 .


Chemical Reactions Analysis

The azide functional groups in this compound react via a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a density of 1.10 g/mL at 20°C and a refractive index of 1.470 .

Scientific Research Applications

  • Gene Therapy and DNA Functionalization

    • 1-Amino-11-azido-3,6,9-trioxaundecane is utilized in gene therapy. It forms a part of a heterobifunctional reagent called CEBA, which is used for plasmid DNA functionalization through click chemistry. This process allows the DNA to be equipped with signal molecules like peptides and oligonucleotides without side products, thus showing great potential for non-viral gene therapy applications (Gao et al., 2021).
  • Synthesis of Molecularly Encoded Oligomers

    • The compound plays a crucial role in the synthesis of molecularly encoded oligomers. It is used as a complementary CD (C = amine, D = azide) spacer building block in the chemoselective assembly of sequence-defined model oligomers, which have applications in molecular coding and data storage (Trinh et al., 2014).
  • Solid Phase Peptide Synthesis

    • In peptide synthesis, this compound is used for the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides. This method is significant in solid-phase peptide synthesis as it enables the efficient and diverse substitution of [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).
  • Synthesis of Oligonucleotide Spacers

    • The compound is used in the synthesis of spacers for oligonucleotide synthesis. Its involvement in creating tetraethylene glycol-derived spacers for oligoribonucleotide synthesis demonstrates its utility in genetic research and molecular biology (Gunzenhauser et al., 1998).
  • Post-Polymerization Modification of Polymers

    • The compound is used in the versatile post-polymerization modification of polyglutamic acid, facilitating the synthesis of reactive polyglutamates. These modified polyglutamates are valuable in click chemistry for site-specific conjugation of hydrophilic or hydrophobic compounds (Barz et al., 2013).
  • Sensor and Analytical Applications

    • It is instrumental in the fabrication of selective sensors, such as a photoelectrochemical sensor for copper (II) determination. The use of this compound in sensor technology demonstrates its utility in environmental monitoring and analytical chemistry (Han et al., 2016).
  • Synthesis of Information-Containing Macromolecules

    • The compound is used in the synthesis of non-natural sequence-encoded polymers, proving essential in the creation of polymers with controlled comonomer sequences. This application is particularly relevant in the field of materials science and information storage technology (Al Ouahabi et al., 2015).

Mechanism of Action

Azido-PEG3-Amine, also known as 1-Amino-11-azido-3,6,9-trioxaundecane or 11-Azido-3,6,9-trioxaundecan-1-amine, is a unique compound with a variety of applications in biochemical research .

Target of Action

Azido-PEG3-Amine is a bifunctional PEG linker containing an amino group and an azide group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group can react .

Mode of Action

The amino group of Azido-PEG3-Amine reacts with its targets to form stable bonds . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This allows for the creation of complex structures with high specificity and reliability.

Biochemical Pathways

The exact biochemical pathways affected by Azido-PEG3-Amine depend on the specific targets and the resulting structures formed. The compound’s ability to form stable triazole linkages via click chemistry can impact a wide range of biochemical processes .

Pharmacokinetics

The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Azido-PEG3-Amine’s action depend on the specific targets and the structures formed. The compound’s ability to form stable triazole linkages can enable the creation of complex molecular structures, potentially impacting a variety of cellular processes .

Action Environment

The action of Azido-PEG3-Amine can be influenced by various environmental factors. For instance, the compound’s solubility in aqueous media can be affected by the pH and ionic strength of the solution . Additionally, the compound’s reactivity with its targets can be influenced by the presence of other reactive species in the environment .

Safety and Hazards

1-Amino-11-azido-3,6,9-trioxaundecane causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

1-Amino-11-azido-3,6,9-trioxaundecane has potential applications in the synthesis of azide-functionalized polymers . It can also be used to synthesize tetraethylene glycol-based bidentate ligand functionalized with dihydrolipoic acid and biotin .

properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVCVHVTMPCZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370655
Record name 1-Amino-11-azido-3,6,9-trioxaundecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134179-38-7
Record name 1-Amino-11-azido-3,6,9-trioxaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-11-azido-3,6,9-trioxaundecane
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Synthesis routes and methods I

Procedure details

To a mechanically, vigorously stirred suspension of 1,11-diazido-3,6,9-trioxaundecane (20.8 g, 0.085 mol) in 5%/o hydrochloric acid (200 ml) was added a solution of triphenylphosphine (19.9 g, 0.073 mol) in ether (150 ml) over 3 hrs at room temperature. The reaction mixture was stirred for additional 24 hrs. The phases were separated and the aqueous phase was extracted with dichloromethane (3×40 ml). The aqueous phase was cooled in an ice/water bath and pH was adjusted to ca 12 by addition of KOH. The product was extracted into dichloromethane (5×50 ml). Combined organic phases were dried (MgSO4). Filtration and evaporation gave 14.0 g (88%) of yellow oil. Analysis by MALDI-TOF mass spectroscopy (matrix: α-cyano-4-hydroxycinnamic acid) gave a M+H peak at 219 as expected. Further characterisation using 1H (500 MHz) and 13C (125 MHz) NMR spectroscopy verified the structure.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

To a mechanically, vigorously stirred suspension of 1,11-diazido-3,6,9-trioxaundecane (20.8 g, 0.085 mol) in 5% hydrochloric acid (200 ml) was added a solution of triphenylphosphine (19.9 g, 0.073 mol) in ether (150 ml) over 3 hrs at room temperature. The reaction mixture was stirred for additional 24 hrs. The phases were separated and the aqueous phase was extracted with dichloromethane (3×40 ml). The aqueous phase was cooled in an ice/water bath and pH was adjusted to ca 12 by addition of KOH. The product was extracted into dichloromethane (5×50 ml). Combined organic phases were dried (MgSO4). Filtration and evaporation gave 14.0 g (88%) of yellow oil. Analysis by MALDI-TOF mass spectroscopy (matrix: α-cyano-4-hydroxycinnamic acid) gave a M+H peak at 219 as expected. Further characterisation using 1H (500 MHz) and 13C (125 MHz) NMR spectroscopy verified the structure.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1-Amino-11-azido-3,6,9-trioxaundecane a valuable building block in polymer synthesis?

A: this compound functions as a bifunctional linker, enabling the connection of different molecular units within a polymer chain. This is particularly useful in creating sequence-defined oligomers and polymers. [] The amine group can react with activated esters or carboxylic acids, while the azide group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. [, ] This allows for a modular approach to polymer synthesis, introducing structural diversity and functionality.

Q2: How does the "AB + CD" iterative approach utilize this compound for sequence-defined oligomers?

A: The "AB + CD" strategy utilizes two types of building blocks: "AB" with an acid (A) and an alkyne (B) group, and "CD" with an amine (C) and an azide (D) group. [] this compound acts as the "CD" spacer building block. This approach allows the sequential addition of "AB" monomers (carrying coding or non-coding information) interspersed by the "CD" linker. [] The controlled, alternating reactions between amine and acid, followed by azide-alkyne click chemistry, enable the precise arrangement of monomers in the growing oligomer chain.

Q3: Can you elaborate on the application of this compound in post-polymerization modification of polyglutamic acid (PGA)?

A: this compound can be attached to polyglutamic acid (PGA) via its amine group, introducing azide functionalities along the polymer backbone. [] These azide groups serve as handles for further modification through CuAAC reactions, enabling the attachment of diverse molecules. This strategy allows the fine-tuning of PGA's properties by introducing, for example, polyethylene glycol (PEG) chains (PEGylation) or other desired moieties. []

Q4: How does the use of this compound contribute to the synthesis of information-containing macromolecules?

A: By employing this compound in combination with monomers carrying coding elements (e.g., different alkyne-containing side chains), researchers can create sequence-defined polymers that store information within their structure. [] This information can be "read" or accessed later by further modification of the encoded units, making these polymers promising for applications like data storage or molecular recognition. []

Q5: Beyond polymer chemistry, are there other research areas where this compound plays a significant role?

A: Yes, this compound is valuable in developing tools for studying biological processes. It was used in the synthesis of a biotinylated dimedone probe for detecting protein sulfenation, a reversible post-translational modification. [] The azide group allows for the attachment of the probe to the dimedone moiety, while the amine ensures water solubility. This probe helps identify proteins undergoing redox changes in response to oxidative stress, highlighting the compound's utility in studying cellular signaling. []

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